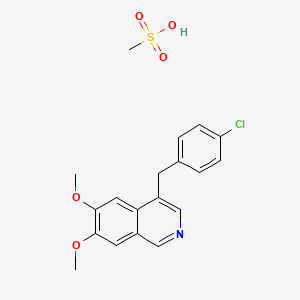
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate is a quaternary ammonium compound known for its unique chemical structure and potential applications in various fields. This compound features a p-chlorobenzyl group attached to an isoquinolinium core, with methanesulphonate as the counterion. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyisoquinoline and p-chlorobenzyl chloride.
Quaternization Reaction: The 6,7-dimethoxyisoquinoline undergoes a quaternization reaction with p-chlorobenzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. This reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the quaternary ammonium salt.
Counterion Exchange: The resulting quaternary ammonium chloride is then treated with methanesulphonic acid to exchange the chloride ion with a methanesulphonate ion, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles replace the methanesulphonate ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted isoquinolinium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of isoquinolinium N-oxides.
Hydrolysis Products: Hydrolysis typically results in the formation of 6,7-dimethoxyisoquinoline and p-chlorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in targeting specific cellular pathways.
Industry: It finds applications in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate involves its interaction with cellular components. The quaternary ammonium group can interact with negatively charged cellular membranes, potentially disrupting membrane integrity and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylisoquinolinium Compounds: These compounds share a similar isoquinolinium core but differ in the substituents attached to the benzyl group.
Quaternary Ammonium Salts: Other quaternary ammonium salts with different alkyl or aryl groups can be compared based on their chemical reactivity and biological activities.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate is unique due to the presence of both p-chlorobenzyl and methanesulphonate groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61189-88-6 |
|---|---|
Molekularformel |
C19H20ClNO5S |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;methanesulfonate |
InChI |
InChI=1S/C18H16ClNO2.CH4O3S/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)7-12-3-5-15(19)6-4-12;1-5(2,3)4/h3-6,8-11H,7H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
XQCSXUJTPZFYTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC.CS(=O)(=O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=C(C=C3)Cl)OC.CS(=O)(=O)[O-] |
Key on ui other cas no. |
61189-88-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















